1-(吡啶-3-基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

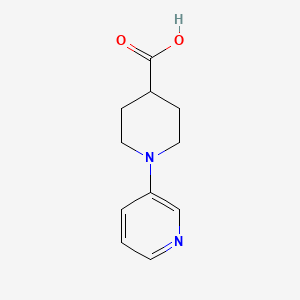

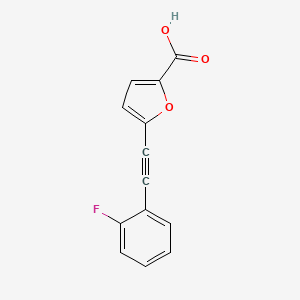

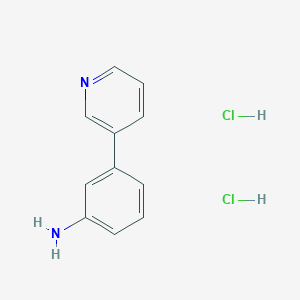

1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a compound that can be considered as a derivative of piperidine with a pyridine moiety attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This structure suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes due to the presence of both the basic nitrogen of the pyridine and the acidic carboxylic group.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various methods. One approach involves a one-pot cascade synthesis using biocatalytic processes, which can yield enantiomerically pure chiral mono- and disubstituted piperidines from keto acids or keto aldehydes . Another method for synthesizing disubstituted piperidines includes a one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position . Additionally, a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles followed by hydrolysis has been used to generate a library of fused pyridine carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyridin-3-yl)piperidine-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, the vibrational spectral analysis of 1-(pyrid-4-yl)piperazine, a related compound, was carried out using FT-IR and FT-Raman spectroscopy, and its molecular structure was determined by X-ray crystallography . Similarly, the crystal and molecular structure of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was studied by X-ray diffraction, FTIR, and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the presence of functional groups. For example, the phosphonoalkyl substituents on piperidine-2-carboxylic acids have been shown to confer potent NMDA receptor antagonist activity, which is relevant for therapeutic applications . The coordination of pyridine carboxylic acids with various metals has also been explored, leading to the formation of coordination polymers with different dimensionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and functional groups. The acid-base properties of 1-(pyrid-4-yl)piperazine were reported, indicating its potential as a solid-supported analogue of 4-N,N-dimethyl-aminopyridine . The diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid revealed insights into the stereochemistry and hydrogen bonding interactions of such compounds . Additionally, the spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol provided information on the hydrogen bonding network and vibrational spectra .

科学研究应用

癌症治疗研究

1-(吡啶-3-基)哌啶-4-羧酸衍生物已被探索作为癌症的潜在治疗方法。一种特定化合物,2-甲基哌啶-4-羧酸,已显示出在抑制Aurora A(参与癌细胞增殖的酶)方面的有效性(ロバート ヘンリー,ジェームズ, 2006)。

哌啶衍生物的合成

这种化合物已被用于合成各种哌啶衍生物。这包括在二氢喹唑啉-4(1H)-酮和多氢喹啉的合成中使用,其中它在合成过程中起到了建筑块的作用(A. Ghorbani‐Choghamarani & G. Azadi, 2015)。

纳米技术应用

在纳米技术领域,功能化的哌啶-4-羧酸铁氧化物纳米颗粒已被合成,用于潜在的各种化学反应中(A. Ghorbani‐Choghamarani & G. Azadi, 2015)。

光谱和量子研究

这种化合物也是光谱和量子力学研究的对象。这包括使用FT-IR、NMR和UV等技术对其光谱性质进行研究,以及量子化学方法(P. Devi, A. Bishnoi & S. Fatma, 2020)。

表面处理应用

在工业应用中,1-(吡啶-3-基)哌啶-4-羧酸衍生物已被用作阳极氧化铝的电解着色添加剂,影响着色能力和对大气氧化的抵抗力(R. Moshohoritou, I. Tsangaraki-Kaplanoglou & C. Kotsira, 1994)。

抗菌研究

这种化合物已被研究其潜在的抗菌活性。该化合物的衍生物已显示出对细菌和真菌具有不同程度的活性(N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011)。

属性

IUPAC Name |

1-pyridin-3-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJDCPGBVQIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612595 |

Source

|

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

CAS RN |

330985-24-5 |

Source

|

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)